Welcome to the BenchChem Online Store!
molecular formula C8H16BrNO B8514556 N,N-Diisopropylbromoacetamide

N,N-Diisopropylbromoacetamide

Cat. No. B8514556
M. Wt: 222.12 g/mol
InChI Key: MCZZVJMCQWYUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05827887

Procedure details

1.38 g of 50% sodium hydride suspended in oil were added under an inert gas atmosphere to a solution of 5.2 g of paraiodophenol in 30 ml of tetrahydrofuran and after stirring at 0° C., then 6.30 g of N,N-bis-(isopropyl)-2-bromo-acetamide (Preparation 8) were added. After stirring for 2 hours while allowing the temperature to rise to 20° C., the reaction medium was poured into ice-cooled water and filtration was carried out followed by drying to obtain 9.3 g of the expected product.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH:11]([N:14]([CH:19]([CH3:21])[CH3:20])[C:15](=[O:18])[CH2:16]Br)([CH3:13])[CH3:12]>O1CCCC1>[CH:11]([N:14]([CH:19]([CH3:21])[CH3:20])[C:15](=[O:18])[CH2:16][O:10][C:7]1[CH:8]=[CH:9][C:4]([I:3])=[CH:5][CH:6]=1)([CH3:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
C(C)(C)N(C(CBr)=O)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
after stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to rise to 20° C.
ADDITION
Type
ADDITION
Details
the reaction medium was poured into ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
water and filtration
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(COC1=CC=C(C=C1)I)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 108.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.